molecular formula C10H8N2O2S B12700053 Benzamide, 2-hydroxy-N-5-thiazolyl- CAS No. 123199-77-9

Benzamide, 2-hydroxy-N-5-thiazolyl-

Cat. No.: B12700053
CAS No.: 123199-77-9
M. Wt: 220.25 g/mol
InChI Key: QSRXUVONSCUWEI-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-N-5-thiazolyl- is a compound that features a benzamide core with a hydroxyl group at the second position and a thiazole ring attached to the nitrogen atom. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-hydroxy-N-5-thiazolyl- typically involves the reaction of 2-hydroxybenzoyl chloride with 5-amino-2-thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-N-5-thiazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, 2-hydroxy-N-5-thiazolyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 2-hydroxy-N-5-thiazolyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-hydroxy-N-5-thiazolyl- stands out due to its unique combination of a benzamide core and a thiazole ring, which imparts distinct biological activities and chemical reactivity. Its hydroxyl group at the second position enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

123199-77-9

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-hydroxy-N-(1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)10(14)12-9-5-11-6-15-9/h1-6,13H,(H,12,14)

InChI Key

QSRXUVONSCUWEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CS2)O

Origin of Product

United States

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